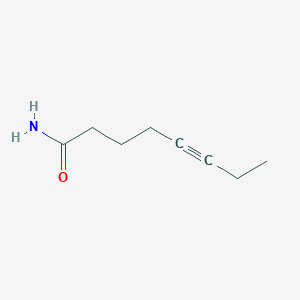
Oct-5-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-5-ynamide is a member of the ynamide family, which are compounds containing a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group . These compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for constructing multifunctional compounds and complex architectures .
Preparation Methods
The synthesis of Oct-5-ynamide can be achieved through various methods. One common approach involves the use of trichloroethene as an inexpensive two-carbon synthon . This method allows for the conversion of a wide range of amides and electrophiles to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . Another method involves copper-catalyzed couplings of amides with alkynes or their derivatives . These methods offer flexibility and efficiency, making them suitable for industrial production.
Chemical Reactions Analysis
Oct-5-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Ynamides can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ynamides into different functional groups, such as alkenes or alkanes.
Substitution: Ynamides can participate in substitution reactions, where the triple bond is replaced by other functional groups.
Cycloaddition: Ynamides are known to undergo cycloaddition reactions, forming cyclic compounds.
Common reagents used in these reactions include Brønsted acids, transition metals, and various oxidizing and reducing agents . The major products formed from these reactions are often complex N-containing molecules, such as N-heterocycles .
Scientific Research Applications
Oct-5-ynamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Oct-5-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations . The electron-withdrawing group attached to the nitrogen atom enhances the stability and reactivity of the compound . This polarization allows for the formation of various intermediates and transition states, facilitating a wide range of chemical reactions .
Comparison with Similar Compounds
Oct-5-ynamide can be compared with other ynamides, such as:
- N-phenyl ynamide
- N-methyl ynamide
- N-benzyl ynamide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications . This compound is unique due to its specific structure and the presence of an octyl group, which can impart distinct properties and reactivity patterns .
Properties
CAS No. |
855376-60-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2,5-7H2,1H3,(H2,9,10) |
InChI Key |
YQNXISXWMGPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















